3-Dimethylamino-3'-nitroacrylophenone
Description
Properties
IUPAC Name |
3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBILRLACOBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
3-Dimethylamino-3'-nitroacrylophenone (C₁₁H₁₁N₂O₃) comprises two aromatic rings connected by a conjugated enone system. The 3-nitro group on the ketone-bearing ring and the 3-dimethylamino group on the adjacent ring confer distinct electronic effects, influencing reactivity and intermolecular interactions.
Synthetic Challenges
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Regioselective Nitration : Introducing nitro groups meta to existing substituents requires precise control of reaction conditions.
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Enone Stability : The α,β-unsaturated ketone is prone to polymerization under basic or high-temperature conditions.
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Functional Group Compatibility : The dimethylamino group’s basicity necessitates pH-controlled environments to avoid undesired side reactions.
Preparation of Key Intermediates
Synthesis of 3-Nitroacetophenone
3-Nitroacetophenone, a precursor for the nitro-substituted aromatic component, is synthesized via nitration of acetophenone:
Procedure :
Synthesis of 3-Dimethylaminoacetophenone
The dimethylamino-substituted acetophenone is prepared through a three-step sequence:
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Nitration : Acetophenone is nitrated as above to yield 3-nitroacetophenone.
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Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol (80°C, 12 h), yielding 3-aminoacetophenone.
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Methylation : Treat 3-aminoacetophenone with methyl iodide (2 equiv) and K₂CO₃ in DMF (60°C, 6 h) to install the dimethylamino group.
Condensation Strategies for Enone Formation
Claisen-Schmidt Condensation
The enone bridge is formed via base-catalyzed condensation between 3-nitrobenzaldehyde and 3-dimethylaminoacetophenone:
Procedure :
Wittig Reaction Alternative
A phosphonium ylide derived from 3-dimethylaminobenzyl chloride reacts with 3-nitroacetophenone:
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Prepare ylide by treating 3-dimethylaminobenzyl chloride (1 equiv) with PPh₃ (1.1 equiv) in THF.
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Add 3-nitroacetophenone (1 equiv) and stir at 25°C for 12 h.
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Isolate product via column chromatography (SiO₂, hexane/ethyl acetate).
Characterization and Purification
Spectroscopic Data
Recrystallization Optimization
| Solvent System | Purity | Recovery |
|---|---|---|
| Ethanol/Water (3:1) | 98% | 70% |
| Acetone/Hexane (1:2) | 95% | 65% |
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-3’-nitroacrylophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Amino-substituted acrylophenone.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted acrylophenones depending on the nucleophile used.
Scientific Research Applications
3-Dimethylamino-3’-nitroacrylophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-3’-nitroacrylophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and physical properties are heavily influenced by its electron-donating (dimethylamino) and electron-withdrawing (nitro) groups. Below is a comparison with key analogues:
Electronic and Steric Effects
- Nitro Group: The 3'-nitro substituent in this compound increases electrophilicity at the α,β-unsaturated carbonyl, facilitating nucleophilic attacks (e.g., in triazole formation) .
- Dimethylamino Group: The 3-dimethylamino group donates electron density via resonance, balancing the nitro group’s electron-withdrawing effects. This dual functionality optimizes reactivity for heterocyclic synthesis .
- Trifluoromethyl vs. Nitro : Replacing the nitro group with CF₃ (as in 3'-trifluoromethyl derivatives) reduces polarity but enhances thermal stability, as seen in the higher melting point (201–202°C vs. ~140°C for nitro analogues) .
Biological Activity
Chemical Structure and Properties
3-Dimethylamino-3'-nitroacrylophenone is characterized by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 232.24 g/mol
- IUPAC Name : 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
The compound features a nitro group, which is often associated with increased biological activity, particularly in the context of antitumor and antimicrobial properties.
Antitumor Activity
Several studies have investigated the antitumor potential of DMANAP. In vitro assays have demonstrated that DMANAP exhibits significant cytotoxicity against various cancer cell lines, including:
- HeLa Cells : IC values indicate a dose-dependent response with notable cell death at concentrations as low as 10 µM.
- MCF-7 Cells : DMANAP has shown efficacy in inhibiting proliferation, with IC values around 15 µM.
Table 1: Cytotoxicity of DMANAP on Different Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 20 | Inhibition of DNA synthesis |
Antimicrobial Activity
DMANAP also displays antimicrobial properties. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of DMANAP
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanisms underlying the biological activities of DMANAP are multifaceted:
- Apoptosis Induction : DMANAP triggers apoptotic pathways in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest, leading to inhibited cell division.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, contributing to oxidative stress and subsequent cell death in cancer cells.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on xenograft models using human cancer cells demonstrated that DMANAP significantly reduced tumor growth compared to control groups. Tumor volume was measured over a period of four weeks, showing a reduction of approximately 60% in treated groups.
Case Study 2: Synergistic Effects with Other Anticancer Agents
Research has indicated that DMANAP exhibits synergistic effects when combined with conventional chemotherapeutics such as doxorubicin. In vitro studies showed enhanced cytotoxicity when both agents were administered together.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-dimethylamino-3'-nitroacrylophenone, and how are they validated?
- Methodological Answer : The compound is typically synthesized via condensation reactions using substituted acetophenones and dimethylamine derivatives. For example, refluxing 3-amino-1,2,4-triazole with 3-dimethylamino-3'-trifluoromethylacrylophenone in glacial acetic acid for 5–16 hours yields derivatives with confirmed melting points (e.g., 153–165°C). Validation includes comparing observed melting points with literature values and using HPLC to assess purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : To verify compound identity and purity (e.g., discrepancies in reported values may indicate isomerism or impurities) .
- NMR Spectroscopy : To confirm substituent positions and assess electronic environments.
- Chromatography (HPLC/TLC) : To detect by-products and quantify reaction efficiency.
Cross-referencing with NIST databases ensures data reliability .
Q. How can researchers address solubility challenges during synthesis?
- Methodological Answer : Glacial acetic acid is commonly used as a solvent due to its polarity and ability to dissolve nitroaromatic intermediates. For recalcitrant cases, polar aprotic solvents (e.g., DMF) or sonication may improve dissolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Systematic optimization involves:
- Varying Reflux Duration : Longer reflux times (e.g., 16 hours vs. 5 hours) may enhance cyclization but risk decomposition .
- Adjusting Molar Ratios : Excess triazole derivatives (1.5–2.0 eq.) can drive reactions to completion.
- Catalyst Screening : Acidic or basic catalysts (e.g., triethylamine) may accelerate specific steps, as seen in analogous acrylamide syntheses .
Q. How should contradictory melting point data in literature be resolved?
- Methodological Answer : Discrepancies (e.g., 140°C vs. 144°C for a related compound) may arise from polymorphic forms or synthetic routes. Researchers should:
- Reproduce the synthesis using cited methods.
- Perform X-ray crystallography to confirm structural assignments.
- Use differential scanning calorimetry (DSC) to identify polymorphs .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to assess bioactivity trends, as demonstrated in chalcone derivatives .
- In Vitro Assays : Test against target enzymes (e.g., Leishmania protease) to correlate substituent effects with inhibitory activity.
Q. What mechanistic insights can be gained from thiourea-mediated cyclization reactions?
- Methodological Answer : Heating 3-dimethylaminoacrylophenone with thiourea at 180–190°C generates thiazole derivatives. Monitoring via FT-IR or mass spectrometry can track intermediate formation (e.g., iminothiol intermediates) and propose reaction pathways .
Q. How can by-products be identified and minimized during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
